Cas no 40718-29-4 (2-(diphenylmethyl)aminoacetic acid)

2-(diphenylmethyl)aminoacetic acid structure
40718-29-4 structure
Product Name:2-(diphenylmethyl)aminoacetic acid
Numero CAS:40718-29-4
MF:C15H15NO2
MW:241.285104036331
CID:1515521
PubChem ID:218512
Update Time:2025-05-28

2-(diphenylmethyl)aminoacetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(diphenylmethyl)glycine
    • (benzhydryl-amino)-acetic acid
    • [N-(diphenylmethyl)amino]acetic acid
    • CTK8B7104
    • ANW-56377
    • AK109049
    • Benzyloxycarbonyl-L-prolyl-leucine methyl ester
    • N-benzhydryl-glycine
    • Cbz-L-proline-L-leucine methyl ester
    • &lt
    • N-(benzyloxycarbonyl)-L-prolyl&gt
    • -L-leucine methyl ester
    • N-Cbz-L-Pro-L-Leu-OMe
    • (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
    • Z-Pro-Leu-OMe
    • SureCN11781980
    • N-(diphenylmethyl)amino&gt
    • acetic acid
    • Z-Pro-Leu-OCH3
    • N-(diphenylmethyl)aminoacetic acid
    • 2-(benzhydrylamino)acetic acid
    • N-Benzhydrylaminoessigsaeure
    • Cbz-L-Pro-L-Leu methyl ester
    • (benzhydryl-amino)-acetic acid; [N-(diphenylmethyl)amino]acetic acid; CTK8B7104; ANW-56377; AK109049; Benzyloxycarbonyl-L-prolyl-leucine methyl ester; N-benzhydryl-glycine; Cbz-L-proline-L-leucine methyl ester; < N-(benzyloxycarbonyl)-L-prolyl> -L-leucine methyl ester; N-Cbz-L-Pro-L-Leu-OMe; (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate; Z-Pro-Leu-OMe; SureCN11781980; < N-(diphenylme
    • 2-(diphenylmethyl)aminoacetic acid
    • benzhydrylglycine
    • SCHEMBL2793715
    • 40718-29-4
    • 2-[(Diphenylmethyl)amino]acetic acid
    • 2-(benzhydrylamino) acetic acid
    • BRN 2941548
    • DTXSID00961142
    • 2-[(Diphenylmethyl)amino]aceticacid
    • Glycine, N-(diphenylmethyl)-
    • (benzhydrylamino)acetic acid
    • EN300-145470
    • D87034
    • SRJQBBLGTWTOEB-UHFFFAOYSA-N
    • N-Diphenylmethylglycine
    • Inchi: 1S/C15H15NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,17,18)
    • Chiave InChI: SRJQBBLGTWTOEB-UHFFFAOYSA-N
    • Sorrisi: OC(CNC(C1C=CC=CC=1)C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 241.110278721g/mol
  • Massa monoisotopica: 241.110278721g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 49.3Ų

2-(diphenylmethyl)aminoacetic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
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$1654.0 2023-06-08
Enamine
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$323.0 2023-09-29
Enamine
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